molecular formula C17H20N6O B7627451 5-[4-(2-Phenoxyethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazine

5-[4-(2-Phenoxyethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No. B7627451
M. Wt: 324.4 g/mol
InChI Key: JRIOIFCDDQUPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(2-Phenoxyethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazine is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-[4-(2-Phenoxyethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazine is not fully understood, but it is believed to involve the modulation of certain receptors in the brain and the inhibition of certain enzymes involved in cancer cell growth. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
5-[4-(2-Phenoxyethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can modulate the activity of certain receptors in the brain, inhibit the growth of cancer cells, and induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that this compound can improve cognitive function in animal models of neurological disorders and inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[4-(2-Phenoxyethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazine in lab experiments is its potential to modulate the activity of certain receptors in the brain and inhibit the growth of cancer cells, which could lead to the development of new treatments for neurological disorders and cancer. One limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in vivo.

Future Directions

There are several future directions for the research on 5-[4-(2-Phenoxyethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazine. One direction is to further elucidate the mechanism of action of this compound, which could lead to the development of more effective drugs. Another direction is to explore the potential of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound as a scaffold for the development of new drugs with improved pharmacological properties could be explored.

Synthesis Methods

The synthesis of 5-[4-(2-Phenoxyethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazine involves the reaction of 2-(4-bromoethyl)phenol with 1-(1H-1,2,4-triazol-1-yl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

5-[4-(2-Phenoxyethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazine has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of certain receptors in the brain, which could lead to the development of new treatments for neurological disorders such as schizophrenia and anxiety. In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells, which could lead to the development of new anticancer drugs. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties.

properties

IUPAC Name

5-[4-(2-phenoxyethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-2-4-15(5-3-1)24-11-10-21-6-8-22(9-7-21)17-13-18-12-16-19-14-20-23(16)17/h1-5,12-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIOIFCDDQUPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)C3=CN=CC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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